4-(morpholin-4-yl)-N-(4-nitrophenyl)-6-{(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl}-1,3,5-triazin-2-amine
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Overview
Description
4-(MORPHOLIN-4-YL)-N-(4-NITROPHENYL)-6-[(2E)-2-[1-(4-NITROPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that features a morpholine ring, nitrophenyl groups, and a triazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(MORPHOLIN-4-YL)-N-(4-NITROPHENYL)-6-[(2E)-2-[1-(4-NITROPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE typically involves multiple steps:
Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions.
Attachment of the Nitrophenyl Groups: The nitrophenyl groups are attached through electrophilic aromatic substitution reactions.
Formation of the Hydrazone Linkage: The hydrazone linkage is formed through the condensation of hydrazine derivatives with aldehydes or ketones.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods while ensuring safety, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring and nitrophenyl groups.
Reduction: Reduction reactions can target the nitro groups, converting them to amino groups.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the triazine core and nitrophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sodium chlorite and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Amino derivatives with reduced nitro groups.
Substitution: Substituted triazine and nitrophenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Biological Probes: Used in the development of probes for studying biological processes.
Enzyme Inhibitors: Potential use as inhibitors of specific enzymes.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.
Diagnostic Agents: Used in the development of diagnostic tools.
Industry
Materials Science: Utilized in the synthesis of advanced materials with specific properties.
Chemical Sensors: Employed in the development of sensors for detecting chemical substances.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The nitrophenyl groups and triazine core play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The morpholine ring enhances the compound’s solubility and stability.
Comparison with Similar Compounds
Similar Compounds
4-(MORPHOLIN-4-YL)-N-(4-NITROPHENYL)-1,3,5-TRIAZIN-2-AMINE: Lacks the hydrazone linkage.
4-(MORPHOLIN-4-YL)-N-(4-AMINOPHENYL)-1,3,5-TRIAZIN-2-AMINE: Contains amino groups instead of nitro groups.
4-(PIPERIDIN-4-YL)-N-(4-NITROPHENYL)-1,3,5-TRIAZIN-2-AMINE: Features a piperidine ring instead of a morpholine ring.
Uniqueness
The presence of both the morpholine ring and the hydrazone linkage, along with the nitrophenyl groups, makes 4-(MORPHOLIN-4-YL)-N-(4-NITROPHENYL)-6-[(2E)-2-[1-(4-NITROPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE unique. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H21N9O5 |
---|---|
Molecular Weight |
479.4 g/mol |
IUPAC Name |
6-morpholin-4-yl-4-N-(4-nitrophenyl)-2-N-[(E)-1-(4-nitrophenyl)ethylideneamino]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C21H21N9O5/c1-14(15-2-6-17(7-3-15)29(31)32)26-27-20-23-19(22-16-4-8-18(9-5-16)30(33)34)24-21(25-20)28-10-12-35-13-11-28/h2-9H,10-13H2,1H3,(H2,22,23,24,25,27)/b26-14+ |
InChI Key |
PDMDOTSTSLCVAO-VULFUBBASA-N |
Isomeric SMILES |
C/C(=N\NC1=NC(=NC(=N1)NC2=CC=C(C=C2)[N+](=O)[O-])N3CCOCC3)/C4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
CC(=NNC1=NC(=NC(=N1)NC2=CC=C(C=C2)[N+](=O)[O-])N3CCOCC3)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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